
3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine
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Overview
Description
3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a 3-methylfuran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine typically involves the reaction of 3-methylfuran-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazole compounds, which can have varied functional groups depending on the reagents used .
Scientific Research Applications
3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-(3-Methylfuran-2-YL) But-2-En-1-One: A related compound with potential anticancer activity.
(3-Methyl-2-furyl)methylamine: Another similar compound used in organic synthesis
Uniqueness
3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring and a 3-methylfuran group makes it a versatile compound for various applications .
Biological Activity
3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential based on current research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a 3-methylfuran moiety, which is believed to contribute to its unique biological properties. The molecular formula is C8H10N4 and it has a molecular weight of approximately 162.19 g/mol.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate enzyme activity and interfere with cellular signaling pathways, leading to various pharmacological effects such as:
- Inhibition of Enzyme Activity: The compound may inhibit specific enzymes involved in metabolic pathways.
- Interference with Cellular Signaling: It can disrupt signaling pathways that are crucial for cell proliferation and survival.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole derivatives possess broad-spectrum antimicrobial activity against various pathogens.
Compound Name | MIC (µg/mL) | Activity |
---|---|---|
This compound | 10 - 20 | Moderate |
4-Ethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine | 5 - 15 | High |
1-Methylpyrazole | 15 - 30 | Moderate |
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could significantly reduce pro-inflammatory cytokine production in activated macrophages. This suggests a potential role in treating inflammatory diseases.
Antinociceptive Activity
In vivo studies have shown that this compound exhibits antinociceptive effects in mouse models. The compound was effective in reducing pain responses in tests such as the hot plate and formalin tests, indicating its potential as an analgesic agent.
Case Studies
- Study on Antinociceptive Effects : A study involving the administration of the compound at varying doses demonstrated significant reductions in pain response times compared to control groups, suggesting its efficacy as an analgesic agent.
- Antimicrobial Evaluation : In a comparative study, the compound was tested against several bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.
Comparative Analysis with Similar Compounds
The unique structure of this compound sets it apart from other pyrazole derivatives. For example:
Compound | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|
This compound | Moderate | Significant |
4-Ethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amina | High | Moderate |
(3-Methyl-2-furyl)methylamine | Low | Low |
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
5-(3-methylfuran-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H9N3O/c1-5-2-3-12-8(5)6-4-7(9)11-10-6/h2-4H,1H3,(H3,9,10,11) |
InChI Key |
MOFFPDLCLRRCIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)C2=CC(=NN2)N |
Origin of Product |
United States |
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